molecular formula C14H11ClO3 B12044699 2-(p-Tolyloxy)-5-chlorobenzoic acid

2-(p-Tolyloxy)-5-chlorobenzoic acid

Cat. No.: B12044699
M. Wt: 262.69 g/mol
InChI Key: OXKWNJVSWKFCAW-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tolyloxy group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)-5-chlorobenzoic acid typically involves the reaction of 5-chlorosalicylic acid with p-cresol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, hydrolysis, and purification to obtain the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and large-scale production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyloxy)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(p-Tolyloxy)-5-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-(p-Tolyloxy)-4-chlorobenzoic acid
  • 2-(p-Tolyloxy)-3-chlorobenzoic acid
  • 2-(p-Tolyloxy)-6-chlorobenzoic acid

Comparison: Compared to its similar compounds, 2-(p-Tolyloxy)-5-chlorobenzoic acid may exhibit unique properties due to the specific positioning of the chlorine atom and the tolyloxy group on the benzene ring

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-(4-methylphenoxy)benzoic acid

InChI

InChI=1S/C14H11ClO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

OXKWNJVSWKFCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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